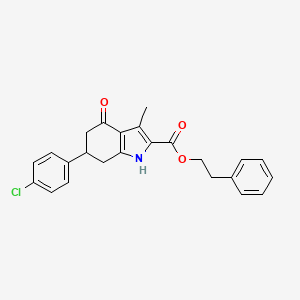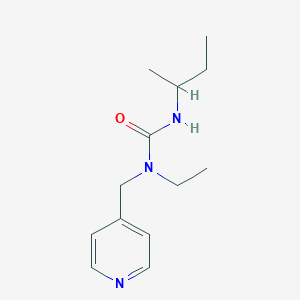![molecular formula C14H27N3O3 B4724007 ETHYL 3-{[(4-ISOBUTYLPIPERAZINO)CARBONYL]AMINO}PROPANOATE](/img/structure/B4724007.png)
ETHYL 3-{[(4-ISOBUTYLPIPERAZINO)CARBONYL]AMINO}PROPANOATE
Vue d'ensemble
Description
ETHYL 3-{[(4-ISOBUTYLPIPERAZINO)CARBONYL]AMINO}PROPANOATE is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers. This compound is notable for its unique structure, which includes a piperazine ring substituted with an isobutyl group and an ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-{[(4-ISOBUTYLPIPERAZINO)CARBONYL]AMINO}PROPANOATE typically involves the reaction of 4-isobutylpiperazine with ethyl 3-aminopropanoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of solvents like dichloromethane or tetrahydrofuran (THF) can aid in the solubility of the reactants and the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 3-{[(4-ISOBUTYLPIPERAZINO)CARBONYL]AMINO}PROPANOATE can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
ETHYL 3-{[(4-ISOBUTYLPIPERAZINO)CARBONYL]AMINO}PROPANOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ETHYL 3-{[(4-ISOBUTYLPIPERAZINO)CARBONYL]AMINO}PROPANOATE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting or activating their functions. The ester group may also play a role in the compound’s bioavailability and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ETHYL 3-{[(tert-BUTOXY)CARBONYL]AMINO}PROPANOATE
- ETHYL 3-{(2-{[(4-{[(HEXYLOXY)CARBONYL]CARBAMIMIDOYL}PHENYL)AMINO]METHYL}-1-METHYL-1H-BENZIMIDAZOL-5-YL)CARBONYLAMINO}PROPANOATE
Uniqueness
ETHYL 3-{[(4-ISOBUTYLPIPERAZINO)CARBONYL]AMINO}PROPANOATE is unique due to its specific substitution pattern on the piperazine ring, which can confer distinct biological activities and chemical properties compared to other similar esters.
Propriétés
IUPAC Name |
ethyl 3-[[4-(2-methylpropyl)piperazine-1-carbonyl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-4-20-13(18)5-6-15-14(19)17-9-7-16(8-10-17)11-12(2)3/h12H,4-11H2,1-3H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQAMIVGTBZQSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)N1CCN(CC1)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-oxo-N-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4723925.png)
![2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B4723944.png)

![4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4723972.png)

![2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4723980.png)
![N-[4-({[4-(4-morpholinyl)benzyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4723995.png)
![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4724002.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4724015.png)

![N-(2-CHLORO-4-{[3-CHLORO-4-(NAPHTHALENE-1-AMIDO)PHENYL]METHYL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE](/img/structure/B4724025.png)
![N~1~-(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)-N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4724029.png)
![N-[(4-chlorophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B4724032.png)
